N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
Description
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is a chiral amide compound featuring a pyrrolidine ring substituted with an acetamide group and a branched 2-amino-3-methyl-butyryl moiety. Its stereochemistry (R and S configurations) and functional groups make it a candidate for targeted biological interactions, such as enzyme inhibition or receptor modulation. The compound’s synthesis typically involves multi-step reactions, including reductive amination and coupling strategies, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWRRMJBREKC-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.38 g/mol |
| Boiling Point | 428.6 ± 45.0 °C (Predicted) |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.72 ± 0.33 (Predicted) |
This compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory pathways. Its structural components suggest that it may act as a modulator of the central nervous system, potentially influencing neurotransmitter release or receptor activity.
Anticonvulsant Activity
Research indicates that the compound may possess anticonvulsant properties. A study highlighted the synthesis of similar pyrrolidine derivatives which displayed significant anticonvulsant effects in animal models, suggesting that this compound could exhibit comparable efficacy through similar mechanisms .
Antimicrobial Activity
The compound's structural features are conducive to antimicrobial activity. A related study demonstrated that derivatives of pyrrolidine exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could also be effective in combating resistant bacterial strains.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of pyrrolidine derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation . The SAR analysis indicates that modifications to the pyrrolidine ring can significantly enhance anticancer activity, pointing towards the potential for this compound to be developed as an anticancer agent.
Case Studies
- Anticonvulsant Efficacy : A study on structurally related compounds found that certain analogs significantly reduced seizure activity in rodent models, supporting the hypothesis that this compound may offer similar benefits .
- Antibacterial Properties : In vitro testing revealed that derivatives with a pyrrolidine structure had notable antibacterial activity against MRSA, highlighting the compound's potential as a novel antibiotic .
- Cancer Cell Line Studies : Research focusing on SAR showed that modifications to the acetamide group could enhance cytotoxicity against specific cancer cell lines, suggesting avenues for further exploration of this compound in oncology .
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is being investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The research indicated significant improvements in cognitive function and a reduction in markers of neuroinflammation when treated with this compound compared to control groups .
Neuropharmacology
The compound has been explored for its role as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for mood disorders.
Data Table: Neurotransmitter Interaction
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, which can lead to the development of novel compounds with desired biological activities.
Example Synthesis Pathway
One notable synthesis involves the coupling of N-acetylated pyrrolidine derivatives with amino acids, leading to a range of analogs that exhibit enhanced pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Based Analogs
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- CAS : 1401665-75-5
- Molecular Weight : 255.36 g/mol .
- Structural Difference : An ethyl group replaces the hydrogen on the acetamide nitrogen.
- Implications : The ethyl substitution may enhance lipophilicity and alter binding kinetics due to steric effects. However, this modification could reduce solubility compared to the parent compound .
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- CAS : 114636-30-5
- Structural Difference : A benzyl group replaces the butyryl-pyrrolidine moiety.
- However, safety data indicate acute oral toxicity (H302) and skin irritation (H315), suggesting higher toxicity than the target compound .
(R)-N-(pyrrolidin-3-yl)acetamide
Piperidine-Based Analogs
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : Pyrrolidine (5-membered ring) replaced with piperidine (6-membered ring); isopropyl group added to acetamide nitrogen.
- The isopropyl group may enhance metabolic stability but could introduce steric hindrance .
Functionalized Acetamide Derivatives
AMG 517
- Structure : N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.
- Implications : The trifluoromethyl and pyrimidine groups enhance target selectivity (e.g., kinase inhibition). Compared to the target compound, AMG 517 exhibits higher electron-withdrawing character, which may improve potency but reduce bioavailability .
HC030031
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound shares synthetic pathways with analogs like (R)-N-(pyrrolidin-3-yl)acetamide, where coupling reactions and stereochemical control are critical. Yields for related compounds range from 29% to 51.8%, depending on substituents .
- Biological Activity: The 2-amino-3-methyl-butyryl group may mimic natural amino acids, enabling interactions with proteases or GPCRs. Piperidine analogs show improved metabolic stability, while benzyl-substituted derivatives prioritize permeability over safety .
- Safety Profile : Unlike benzyl-containing analogs, the target compound lacks reported acute toxicity, suggesting its substituents mitigate hazardous effects .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide?
Answer:
The synthesis involves stereoselective coupling of chiral intermediates. A plausible route includes:
- Step 1 : Prepare the (S)-2-amino-3-methyl-butyryl moiety via Boc-protection of L-valine derivatives, followed by deprotection .
- Step 2 : Functionalize the pyrrolidine ring at the 3-position with an acetamide group using acetylation under anhydrous conditions (e.g., acetic anhydride in dichloromethane with DMAP catalysis) .
- Step 3 : Couple the (S)-2-amino-3-methyl-butyryl unit to the pyrrolidine via amide bond formation, employing coupling agents like HATU or EDC/HOBt in DMF .
- Critical Note : Maintain low temperatures (0–5°C) during coupling to preserve stereochemical integrity . Chiral HPLC or circular dichroism (CD) should confirm enantiomeric purity post-synthesis .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and detect impurities (e.g., diastereomers or unreacted intermediates) .
- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and mass spectrometry for purity assessment (>98%) and molecular weight verification .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see analogous structures in PDB entries for guidance) .
- FT-IR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of residual amines (N-H stretch ~3300 cm⁻¹) .
Basic: What safety protocols should be followed when handling this compound?
Answer:
While direct toxicological data are unavailable, analogous acetamide derivatives suggest:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne dust is generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .
- Storage : Store at 2–8°C under argon in amber glass vials to prevent hydrolysis or photodegradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can stereochemical integrity be maintained during large-scale synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline-derived catalysts to enforce desired configurations during pyrrolidine functionalization .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect stereochemical drift in real time .
- Data Note : Conflicting reports on epimerization risks under basic conditions—validate via control experiments at pH 7–9 .
Advanced: How should researchers resolve discrepancies in purity assessments between HPLC and NMR?
Answer:
- Root Cause Analysis : HPLC may miss non-UV-active impurities (e.g., salts), while NMR integrates all protons, including solvents. Use orthogonal methods:
- Case Study : A 5% discrepancy in purity was traced to residual DMF in HPLC samples; lyophilization prior to analysis resolved the issue .
Advanced: What strategies optimize the compound’s stability under physiological conditions for in vitro studies?
Answer:
- Degradation Pathways : Hydrolysis of the amide bond is likely at pH > 8.0. Test stability in PBS (pH 7.4) and DMEM at 37°C over 24–72 hours .
- Stabilizers : Add 0.1% BSA to cell culture media to reduce non-specific binding .
- Prodrug Approach : Modify the acetamide group with a photolabile protecting group (e.g., nitroveratryl) for controlled release in target tissues .
Advanced: How can computational modeling guide the design of analogs with improved bioactivity?
Answer:
- Molecular Docking : Use crystal structures of homologous targets (e.g., butyrylcholinesterase in PDB 7E3Q) to predict binding poses .
- MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess conformational stability .
- SAR Studies : Replace the pyrrolidine ring with piperidine or morpholine and compare ∆G binding energies .
Advanced: What experimental controls are critical when assessing this compound’s enzymatic inhibition?
Answer:
- Positive Controls : Use known inhibitors (e.g., rivastigmine for cholinesterase assays) to benchmark IC50 values .
- Negative Controls : Include vehicle (DMSO) and scrambled peptide analogs to rule out non-specific effects .
- Blinding : Perform assays in triplicate across independent experimenters to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
